molecular formula C10H7FO3 B13645250 Methyl 7-fluorobenzofuran-2-carboxylate

Methyl 7-fluorobenzofuran-2-carboxylate

Cat. No.: B13645250
M. Wt: 194.16 g/mol
InChI Key: ONADHEDUCYVSCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluorobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and methylation of the carboxylate group results in the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Investigated for its antibacterial and anti-viral properties.

    Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 7-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of the fluorine atom enhances its binding affinity to target enzymes, thereby increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: Methyl 7-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 7-fluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7FO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3

InChI Key

ONADHEDUCYVSCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=CC=C2)F

Origin of Product

United States

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